molecular formula C16H18N2O3 B14202557 Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- CAS No. 870889-98-8

Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)-

Katalognummer: B14202557
CAS-Nummer: 870889-98-8
Molekulargewicht: 286.33 g/mol
InChI-Schlüssel: SYBQAIYZEIZREO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- is a complex organic compound characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups at positions 2 and 6, and a nitro-naphthalene moiety at position 4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the nitration of naphthalene to introduce the nitro group, followed by the formation of the morpholine ring through cyclization reactions. The dimethyl groups are introduced via alkylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and dimethyl groups contribute to the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Morpholine, 2,6-dimethyl-
  • Morpholine, 4-nitro-1-naphthalenyl-
  • Naphthalene derivatives with nitro groups

Uniqueness

Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- is unique due to the combination of its structural features, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

870889-98-8

Molekularformel

C16H18N2O3

Molekulargewicht

286.33 g/mol

IUPAC-Name

2,6-dimethyl-4-(4-nitronaphthalen-1-yl)morpholine

InChI

InChI=1S/C16H18N2O3/c1-11-9-17(10-12(2)21-11)15-7-8-16(18(19)20)14-6-4-3-5-13(14)15/h3-8,11-12H,9-10H2,1-2H3

InChI-Schlüssel

SYBQAIYZEIZREO-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CC(O1)C)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.